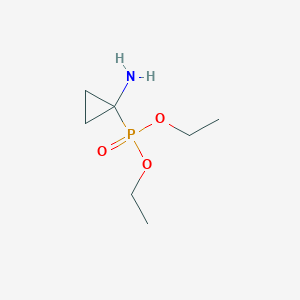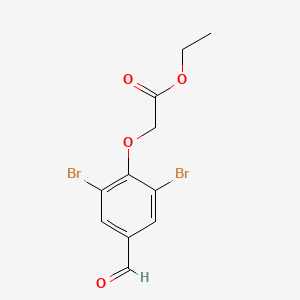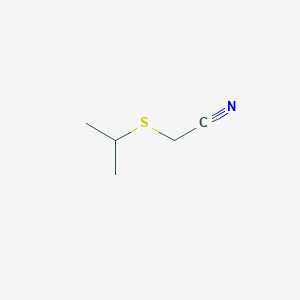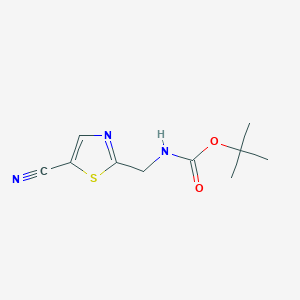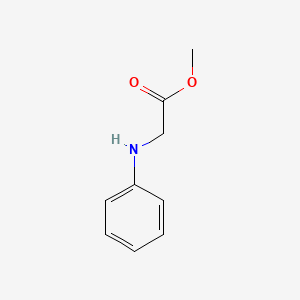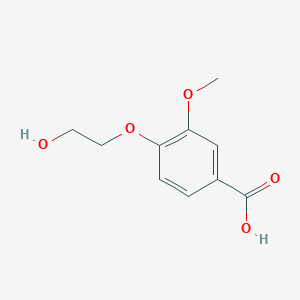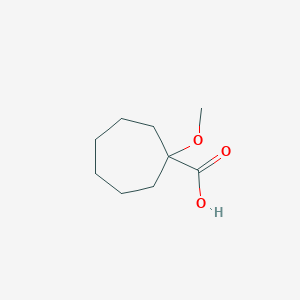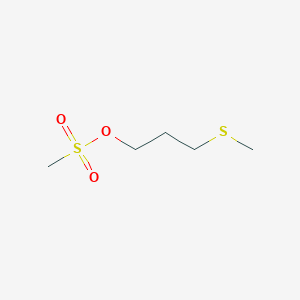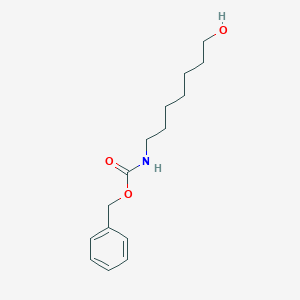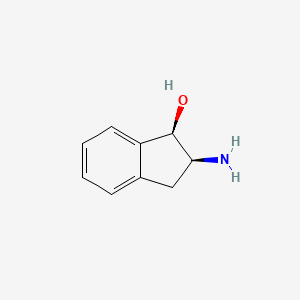
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
説明
“(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol” is a compound with two chiral centers, which means it can exist in multiple stereoisomeric forms . The “R” and “S” in the name refer to the absolute configuration of the molecule, a system known as R/S nomenclature .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using methods such as X-ray diffraction analysis . The “R” and “S” in the name indicate the configuration of the chiral centers in the molecule .科学的研究の応用
Chiral Solvating Agents in NMR Spectroscopy
- Thiourea derivatives of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol have been utilized as chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives are effective in differentiating NMR signals of enantiomeric substrates, crucial for stereochemical analysis in organic chemistry (Recchimurzo et al., 2020).
DNA Binding Activity Studies
- Chiral Schiff Bases derived from this compound have been synthesized and characterized for their interaction with calf-thymus DNA. These studies are significant for understanding the impact of molecular structure on biological activity, especially DNA binding affinity (Bora et al., 2021).
Biocatalysis and Stereochemistry
- The compound has been used in studies for the synthesis of various stereoisomers and understanding their configurations. Such research is important in the synthesis of biologically active compounds, where the stereochemistry is a critical factor (Prysiazhnuk et al., 2021).
Synthesis of Bioactive Molecules
- Research has explored the use of this compound in synthesizing molecules like (S)-levamisole, an anthelminthic agent. This highlights its application in medicinal chemistry for drug synthesis (Choudhary et al., 2015).
Investigation of Anti-inflammatory Agents
- Studies have investigated the synthesis and biological activity of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which demonstrate significant anti-inflammatory activity. This could lead to the development of new anti-inflammatory drugs (Sheridan et al., 2009).
In Vivo and In Vitro Metabolic Studies
- The compound's metabolic fate has been studied both in vitro using human liver microsomes and in vivo in rat urine. Such studies are essential for understanding the pharmacokinetics and metabolic pathways of new psychoactive substances (Manier et al., 2019).
作用機序
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium have been found to be effective monoamine oxidase inhibitors . This suggests that (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol might also interact with monoamine oxidases or similar enzymes.
Mode of Action
If we consider its potential similarity to (1r,2s)-2-phenylcyclopropanaminium, it might act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it might influence the pathways involving monoamine oxidases and norepinephrine .
Result of Action
If it acts similarly to (1r,2s)-2-phenylcyclopropanaminium, it might lead to an increase in norepinephrine levels, which could result in various physiological effects .
生化学分析
Biochemical Properties
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to interact with enzymes such as aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters . The interaction between this compound and these enzymes often involves hydrogen bonding and hydrophobic interactions, facilitating the conversion of substrates into biologically active products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to modulate neurotransmitter levels, thereby affecting synaptic transmission and plasticity . Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, such as receptors and enzymes. This binding can result in either the inhibition or activation of these biomolecules. For instance, this compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining altered gene expression profiles and metabolic states.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance neurotransmitter synthesis and improve cognitive functions . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a minimal effective dose is required to elicit a biological response, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aromatic L-amino acid decarboxylase, influencing the production of neurotransmitters like dopamine and serotonin . These interactions can alter metabolic flux and affect the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments . The distribution of this compound within tissues is influenced by its affinity for different cellular components and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . Its localization within subcellular compartments can affect its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23337-80-6 | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


